molecular formula C17H12CuN2O3 B13133436 [Salicylato](2,2'-bipyridine)copper

[Salicylato](2,2'-bipyridine)copper

Cat. No.: B13133436
M. Wt: 355.8 g/mol
InChI Key: JKQIBNBMDJWXCA-UHFFFAOYSA-L
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Description

Salicylato(2-)copper is a coordination compound that features a copper ion coordinated with salicylate and 2,2’-bipyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salicylato(2-)copper typically involves the reaction of copper salts with salicylate and 2,2’-bipyridine ligands. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add salicylic acid and 2,2’-bipyridine. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain Salicylato(2-)copper .

Industrial Production Methods

While specific industrial production methods for Salicylato(2-)copper are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Salicylato(2-)copper can undergo various chemical reactions, including:

    Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.

    Reduction: Conversely, the copper center can also undergo reduction reactions, where it is reduced to a lower oxidation state.

    Substitution: The ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH or temperature of the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new coordination compounds with different ligands.

Scientific Research Applications

Salicylato(2-)copper has several scientific research applications:

Mechanism of Action

The mechanism by which Salicylato(2-)copper exerts its effects involves the interaction of the copper center with molecular targets. In biological systems, the copper ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The salicylate and 2,2’-bipyridine ligands can also play a role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Salicylato(2-)nickel
  • Salicylato(2-)zinc
  • Salicylato(2-)cobalt

Uniqueness

Compared to similar compounds, Salicylato(2-)copper exhibits unique properties due to the presence of the copper ion. Copper’s ability to undergo redox reactions and form stable coordination complexes makes this compound particularly useful in catalytic and biological applications. Additionally, the specific combination of salicylate and 2,2’-bipyridine ligands imparts distinct electronic and structural characteristics that differentiate it from its nickel, zinc, and cobalt counterparts .

Properties

Molecular Formula

C17H12CuN2O3

Molecular Weight

355.8 g/mol

IUPAC Name

copper;2-oxidobenzoate;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

JKQIBNBMDJWXCA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2]

Origin of Product

United States

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